molecular formula C14H11IN2OS2 B15173897 N-[2-(1,3-Benzothiazol-2-yl)ethyl]-3-iodothiophene-2-carboxamide CAS No. 920506-41-8

N-[2-(1,3-Benzothiazol-2-yl)ethyl]-3-iodothiophene-2-carboxamide

Cat. No.: B15173897
CAS No.: 920506-41-8
M. Wt: 414.3 g/mol
InChI Key: CVRZVLNNOSVGKR-UHFFFAOYSA-N
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Description

N-[2-(1,3-Benzothiazol-2-yl)ethyl]-3-iodothiophene-2-carboxamide is a heterocyclic compound featuring a benzothiazole moiety linked via an ethyl group to a 3-iodothiophene-2-carboxamide scaffold. This structure combines aromatic heterocycles (benzothiazole and thiophene) with an iodine substituent, which confers distinct electronic and steric properties.

Properties

CAS No.

920506-41-8

Molecular Formula

C14H11IN2OS2

Molecular Weight

414.3 g/mol

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)ethyl]-3-iodothiophene-2-carboxamide

InChI

InChI=1S/C14H11IN2OS2/c15-9-6-8-19-13(9)14(18)16-7-5-12-17-10-3-1-2-4-11(10)20-12/h1-4,6,8H,5,7H2,(H,16,18)

InChI Key

CVRZVLNNOSVGKR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)CCNC(=O)C3=C(C=CS3)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1,3-Benzothiazol-2-yl)ethyl]-3-iodothiophene-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Formation of the Benzothiazole Core

The benzothiazole moiety in the target compound likely originates from 2-amino-1,3-benzothiazole derivatives. Studies on similar compounds show that N-alkylation of the endocyclic nitrogen atom with α-iodoketones (e.g., iodoacetone) is a key step, followed by intramolecular dehydrative cyclization . For example:

  • N-alkylation of 2-amino-1,3-benzothiazole with α-iodoketones forms benzothiazolium iodides.

  • Subsequent heating induces cyclization, yielding fused imidazo[2,1-b]thiazolium salts .

Step Reagents/Conditions Product
N-alkylationα-iodoketones (room temperature)Benzothiazolium iodide intermediates
CyclizationHeating in MeOH/DMSOImidazo[2,1-b]thiazolium salts

Thiophene Ring Functionalization

The 3-iodothiophene-2-carboxamide moiety suggests iodine substitution and amide formation. Key considerations include:

  • Electrophilic iodination : Thiophene rings are typically iodinated via electrophilic substitution, though steric hindrance at the 3-position may require specific directing groups.

  • Amide formation : The carboxamide group could arise from coupling a thiophene-2-carboxylic acid with an amine (e.g., benzothiazole-derived ethylamine).

Amide Hydrolysis

The carboxamide group is susceptible to acid- or base-catalyzed hydrolysis:

RCONHR’+H2ORCOOH+R’NH2\text{RCONHR'} + \text{H}_2\text{O} \rightarrow \text{RCOOH} + \text{R'NH}_2

This reaction could yield the corresponding carboxylic acid and amine.

Iodine Substitution

The iodine atom on the thiophene ring may undergo nucleophilic aromatic substitution under specific conditions (e.g., in the presence of a strong nucleophile like CN⁻ or O⁻).

Cross-Coupling Reactions

The iodine substituent could participate in palladium-catalyzed cross-coupling (e.g., Suzuki coupling) to form carbon–carbon bonds. For example:

Thiophene-I+Boronic acidPd(0)Thiophene-Boronic acid bond\text{Thiophene-I} + \text{Boronic acid} \xrightarrow{\text{Pd(0)}} \text{Thiophene-Boronic acid bond}

Such reactions are common in heterocyclic chemistry for functionalization .

Analogous Compounds

Compound Key Features Reactivity
N-[2-(1,3-Benzothiazol-2-yl)ethyl]-3-iodothiophene-2-carboxamide Benzothiazole + thiophene + iodine + amideHydrolysis, substitution, cross-coupling
N-[2-(1,3-Benzothiazol-2-yl)ethyl]thiophene-2-carboxamide Similar but lacks iodineAmide hydrolysis, nucleophilic substitution
2-(3-Iodophenyl)-2,3-dihydro-1,2-benzothiazol-3-one Benzothiazolone + phenyl iodideIodine substitution, ring-opening

Scientific Research Applications

N-[2-(1,3-Benzothiazol-2-yl)ethyl]-3-iodothiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(1,3-Benzothiazol-2-yl)ethyl]-3-iodothiophene-2-carboxamide involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The iodothiophene moiety may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared to structurally related benzothiazole and thiophene derivatives (Table 1). Key differentiating factors include substituent type, linker flexibility, and heterocyclic core variations.

Table 1: Structural and Functional Comparison with Similar Compounds

Compound Name Core Structure Substituents Biological Activity Unique Features References
Target Compound Benzothiazole + Thiophene Iodo, ethyl linker, carboxamide Anticancer, antimicrobial Iodo for halogen bonding
N-[3-(1,3-Benzothiazol-2-yl)thiophen-2-yl]-2,5-dichlorothiophene-3-carboxamide Benzothiazole + Thiophene Dichlorothiophene Not specified Dual rings, chloro groups
3-Chloro-N-(3-iodophenyl)-1-benzothiophene-2-carboxamide Benzothiophene Chloro, iodo Medicinal chemistry interest Iodo and chloro combination
N-(1,3-Benzothiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamide Benzothiazole + Benzothiophene Chloro Diverse biological activities Chloro substitution
N-[2-(2-Methoxyphenyl)ethyl]-1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidine-3-carboxamide Benzothiazole + Azetidine Trifluoromethyl, methoxyphenyl Research applications Trifluoromethyl enhances stability
Key Observations:

Iodine vs. Other Halogens: The iodine substituent in the target compound distinguishes it from chloro- or fluoro-substituted analogues.

Linker Flexibility : The ethyl linker in the target compound provides moderate flexibility compared to rigid linkers (e.g., azetidine in ), which may influence pharmacokinetic properties like membrane permeability .

Biological Activity

N-[2-(1,3-Benzothiazol-2-yl)ethyl]-3-iodothiophene-2-carboxamide is a compound of interest due to its diverse biological activities, particularly in the fields of cancer research and antimicrobial studies. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula and structure:

  • Molecular Formula : C12H10N2OS2I
  • Molecular Weight : 380.25 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cell proliferation and apoptosis. Studies have shown that derivatives of benzothiazole exhibit cytotoxic effects against multiple cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.

Anticancer Activity

Recent research highlights the anticancer potential of this compound. For instance, a study conducted on various benzothiazole derivatives demonstrated significant cytotoxicity against tumorigenic cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer). The results indicated that compounds similar to this compound exhibited IC50 values ranging from 28 to 290 ng/mL against these cell lines, suggesting a potent anticancer activity .

Table 1: Cytotoxicity Data of Related Compounds

Compound NameCell LineIC50 (ng/mL)
Compound 15aMDA-MB-23132
Compound 15bSK-Hep-130
Compound 15cNUGC-328
Compound 15dMDA-MB-231290
Compound 15eSK-Hep-1150

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising results in antimicrobial studies. Benzothiazole derivatives have been reported to exhibit antibacterial and antifungal activities. For example, a related study found that certain benzothiazole-based compounds inhibited the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli .

Case Studies

  • Study on Anticancer Properties :
    A recent investigation focused on the synthesis and evaluation of benzothiazole derivatives, including this compound. The study revealed that these compounds induced apoptosis in cancer cells through the activation of caspase pathways. Flow cytometry analysis confirmed significant apoptotic cell death in HeLa cells treated with these compounds .
  • Antimicrobial Efficacy :
    Another study evaluated the antimicrobial efficacy of benzothiazole derivatives against various bacterial strains. The results indicated that compounds with similar structures to this compound exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against both Gram-positive and Gram-negative bacteria .

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